CNX-1351 - 1276105-89-5

CNX-1351

Catalog Number: EVT-287267
CAS Number: 1276105-89-5
Molecular Formula: C30H35N7O3S
Molecular Weight: 573.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNX-1351 is a covalent inhibitor of PI3Kα (IC50 = 6.8 nM). It is selective for PI3Kα over PI3Kβ, -γ, and -δ (IC50s = 166, 240.3, and 3,020 nM, respectively), as well as PI3KC2A, PI3KC, PI4Kα, PI4Kβ, SPHK1, and SPHK2 (IC50s = >1 µM for all). CNX-1351 (500 nM) inhibits phosphorylation of Akt in SKOV3 cells. It inhibits the growth of SKOV3 and MCF-7 cancer cells (GI50s = 77.6 and 54.7 nM, respectively). CNX-1351 (100 mg/kg) inhibits Akt phosphorylation in mouse spleen.
CNX-1351 is a selective covalent Inhibitor of PI3Kα. In an end point assay, CNX-1351 potently inhibited PI3Kα and was 20−400 times less potent against β, γ, and δ. CNX-1351 inhibit PI3Kα signaling in cells and shows prolonged inhibition consistent with a covalent mechanism of Action. CNX-1351 inhibits growth of cells dependent on PI3Kα. CNX-1351 also inhibits PI3Kα signaling in vivo and bonds to p110α.
Overview

CNX-1351 is a selective covalent inhibitor targeting phosphoinositide 3-kinase alpha. It has garnered attention for its potential applications in cancer treatment, particularly due to its ability to selectively inhibit specific isoforms of the enzyme. Despite its promise, CNX-1351 has been noted for relatively poor in vitro and cellular potency, which raises questions about its suitability for lead optimization in drug development.

Source

CNX-1351 was developed and characterized through various studies, including detailed analyses published in scientific journals and databases such as PubMed Central and MedChemExpress. The compound is classified as a covalent inhibitor, which means it forms a stable bond with its target enzyme, thus inhibiting its activity.

Classification

CNX-1351 belongs to the class of covalent inhibitors specifically designed to interact with cysteine residues in target proteins. Its mechanism involves the formation of a covalent bond with the cysteine residue located at position 862 of phosphoinositide 3-kinase alpha, which is critical for the enzyme's function.

Synthesis Analysis

The synthesis of CNX-1351 involves multiple steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of a β,β-dimethylenone warhead, which is crucial for its reactivity towards the target cysteine residue.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Warhead Development: The β,β-dimethylenone warhead is synthesized through a series of reactions including condensation and cyclization steps.
  3. Purification: Final products are purified using techniques such as column chromatography to ensure high purity necessary for biological assays.
Molecular Structure Analysis

The molecular structure of CNX-1351 can be characterized by its unique warhead designed to target cysteine residues selectively.

Structure Data

  • Molecular Formula: C₁₃H₁₅ClN₂O₃
  • Molecular Weight: Approximately 280.72 g/mol
  • Structural Features: The compound features a β,β-dimethylenone moiety that facilitates covalent bonding with cysteine residues.

The structural analysis indicates that CNX-1351 has a distinct spatial arrangement conducive to interacting with the target enzyme's active site.

Chemical Reactions Analysis

CNX-1351 undergoes specific chemical reactions that facilitate its action as a covalent inhibitor.

Reactions and Technical Details

  1. Covalent Bond Formation: The primary reaction involves the nucleophilic attack by the thiol group of cysteine on the electrophilic carbon of the β,β-dimethylenone warhead.
  2. Kinetics: Rate constants for adduct formation have been experimentally determined, highlighting the efficiency of CNX-1351 in forming stable complexes with phosphoinositide 3-kinase alpha.
  3. Adduct Stability: The stability of the resulting adduct is critical for prolonged inhibition of the enzyme activity.
Mechanism of Action

The mechanism by which CNX-1351 exerts its inhibitory effects involves several key processes.

Process and Data

  1. Target Engagement: Upon administration, CNX-1351 selectively binds to cysteine 862 within phosphoinositide 3-kinase alpha.
  2. Enzyme Inhibition: This binding prevents substrate access to the active site, effectively inhibiting enzymatic activity.
  3. Selectivity: The design allows for isoform selectivity, minimizing off-target effects which are common in non-covalent inhibitors.

Experimental data demonstrate that CNX-1351 shows significantly lower potency against other isoforms such as beta and gamma, indicating its selective action on phosphoinositide 3-kinase alpha.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CNX-1351 is essential for evaluating its potential therapeutic applications.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but requires careful handling due to its reactive nature.
  • Reactivity: High reactivity towards thiol groups makes it an effective covalent inhibitor but also necessitates caution in formulation and application.
Applications

CNX-1351 has potential applications primarily in cancer research and therapy due to its ability to inhibit phosphoinositide 3-kinase alpha, an enzyme frequently implicated in tumorigenesis.

Scientific Uses

  1. Cancer Treatment Research: Investigated as a therapeutic agent against cancers driven by aberrant phosphoinositide 3-kinase signaling pathways.
  2. Drug Development Studies: Used as a model compound in studies aimed at optimizing covalent inhibitors for improved potency and selectivity.
  3. Biochemical Assays: Employed in laboratory settings to better understand the role of phosphoinositide 3-kinase alpha in cellular signaling pathways.
Introduction to PI3Kα in Oncogenic Signaling

Role of PI3Kα in Cellular Proliferation and Tumorigenesis

The PI3Kα pathway functions as a master regulator of cellular growth through its integration of extracellular mitogenic signals. Upon activation by receptor tyrosine kinases (RTKs) or RAS GTPases, PI3Kα-generated PIP₃ recruits AKT and PDK1 to the plasma membrane, initiating a phosphorylation cascade that promotes nutrient uptake, protein synthesis, and suppression of pro-apoptotic factors. Oncogenic mutations in PIK3CA—occurring in ~12% of all cancers—disrupt this finely tuned regulation, leading to constitutively active p110α independent of upstream stimuli.

Hotspot mutations cluster in two primary regions: the helical domain (E542K, E545K) and the kinase domain (H1047R). Helical domain mutations disrupt inhibitory interactions between p110α and the p85α nSH2 domain, while H1047R enhances membrane association and substrate accessibility. Computational analyses reveal that both mutation classes destabilize inter-subunit interactions, shifting p110α/p85α dynamics toward an open, catalytically active conformation. This allosteric dysregulation drives uncontrolled proliferation across diverse cancer lineages:

  • Breast cancer: PIK3CA mutations occur in 40% of HR⁺/HER2⁻ subtypes, promoting estrogen-independent growth
  • Ovarian cancer: Mutations in 20-30% of cases, with H1047R prevalent in SK-OV-3 cells
  • Colorectal cancer: Mutations in 32% of advanced tumors, correlating with invasive progression

CNX-1351 demonstrates potent anti-proliferative effects in PIK3CA-mutant models by reversing this oncogenic activation. In SK-OV-3 ovarian cancer cells (H1047R mutation), CNX-1351 inhibits phosphorylation of Akt (Ser473) with an EC₅₀ of 10 nM. Similarly, in MCF-7 breast cancer cells (E545K mutation), it achieves a GI₅₀ of 54.7 nM after 96-hour exposure, confirming its efficacy across mutation subtypes.

Table 1: Cellular Efficacy of CNX-1351 in PIK3CA-Mutant Models

Cell LineMutationAssayValue (nM)Reference
SK-OV-3H1047RAkt Ser473 phosphorylationEC₅₀ = 10 [1]
SK-OV-3H1047RCell viability (96h)GI₅₀ = 77.6 [1]
MCF-7E545KCell viability (96h)GI₅₀ = 54.7 [1]

Structural and Functional Uniqueness of PI3Kα Among Class I PI3K Isoforms

Class I PI3Ks comprise four isoforms (α, β, δ, γ) with distinct tissue distributions and activation mechanisms. PI3Kα stands apart structurally and functionally through three key features:

  • Domain architecture: The p110α subunit contains five domains—adaptor-binding (ABD), Ras-binding (RBD), C2, helical, and kinase—arranged in a sail-boat configuration stabilized by the p85 regulatory subunit. Unlike PI3Kβ, which is activated by Gβγ subunits, PI3Kα requires dual activation by both RTK-derived phosphopeptides (binding p85 SH2 domains) and RAS-GTP (binding RBD). This complex regulation creates unique targeting opportunities absent in other isoforms [9].
  • Cysteine 862 vulnerability: A singular cysteine residue (C862) in the kinase domain of p110α enables covalent inhibition strategies. This residue is absent in other class I isoforms, providing a molecular basis for isoform-selective targeting. CNX-1351 exploits this distinction through its acrylamide warhead, which forms an irreversible bond with C862, locking PI3Kα in an inactive conformation [2].
  • Mutation-induced allostery: Oncogenic mutations induce long-range conformational changes propagating from helical/kinase domains to the catalytic cleft. Molecular dynamics simulations reveal that E542K/E545K mutations increase nSH2 domain mobility, reducing its inhibitory contact with the helical domain. This allosteric destabilization enhances membrane recruitment and substrate access—effects specifically counteracted by CNX-1351 binding [3].

The selectivity profile of CNX-1351 underscores PI3Kα’s structural distinctiveness. Biochemical assays confirm a >440-fold selectivity for PI3Kα (IC₅₀ = 6.8 nM) over PI3Kγ (IC₅₀ = 3020 nM), with intermediate potency against PI3Kβ (166 nM) and PI3Kδ (240.3 nM). This differential inhibition arises from CNX-1351’s covalent engagement of C862, steric incompatibility with PI3Kγ’s ATP pocket, and divergent residue composition at the p110α/p85α interface.

Table 2: Isoform Selectivity Profile of CNX-1351

PI3K IsoformIC₅₀ (nM)Selectivity vs. PI3Kα
PI3Kα6.81-fold
PI3Kβ16624-fold
PI3Kδ240.335-fold
PI3Kγ3020444-fold

Rationale for Targeting PI3Kα in Precision Oncology

The therapeutic rationale for PI3Kα-selective inhibitors like CNX-1351 rests on three pillars: mutation prevalence, signaling dominance, and therapeutic index optimization:

  • Mutation prevalence: PIK3CA ranks among the most frequently mutated oncogenes, occurring in 12% of all solid tumors and reaching 40% incidence in hormone receptor-positive breast cancer. Hotspot mutations (E542K, E545K, H1047R) account for ~75% of alterations, creating a genetically defined patient population amenable to targeted intervention [10].
  • Signaling dominance: In PIK3CA-mutant cancers, PI3Kα serves as the primary driver of oncogenic signaling. Disruption of RAS-PI3Kα interaction reduces tumor growth, angiogenesis, and metastasis in preclinical models. CNX-1351 validates this approach by demonstrating in vivo target engagement—intraperitoneal administration (100 mg/kg) in nude mice suppresses p-Akt(Ser473) in spleen tissue for >4 hours post-dose, confirming sustained pathway inhibition [1].
  • Therapeutic index: Pan-PI3K inhibitors cause dose-limiting toxicities (hyperglycemia, hepatotoxicity) from off-target inhibition of insulin-regulated PI3Kβ/δ isoforms. CNX-1351’s covalent α-selectivity minimizes these effects by sparing β/δ/γ signaling in normal tissues. Its mechanism provides prolonged occupancy, reducing dosing frequency while maintaining efficacy against mutation-driven activation [4].

CNX-1351 further addresses limitations of ATP-competitive inhibitors by circumventing resistance. Conventional inhibitors lose efficacy through PIK3CA amplification or PTEN loss, whereas covalent inhibitors like CNX-1351 maintain potency against these resistance mechanisms by irreversibly inactivating both wild-type and mutant p110α. This positions isoform-selective covalent inhibition as a strategic advancement in targeting PI3Kα-driven malignancies.

Table 3: Key Properties of CNX-1351

PropertyValue
CAS Number1276105-89-5
Molecular FormulaC₃₀H₃₅N₇O₃S
Molecular Weight573.71 g/mol
SynonymsCNX1351, CNX 1351
MechanismCovalent PI3Kα inhibitor
Target ResidueCysteine 862 (C862)
Cellular Efficacy (GI₅₀)54.7-77.6 nM (PIK3CA mutants)

Properties

CAS Number

1276105-89-5

Product Name

CNX-1351

IUPAC Name

1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione

Molecular Formula

C30H35N7O3S

Molecular Weight

573.71

InChI

InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34)

InChI Key

DLNUPKDFXMWRFP-UHFFFAOYSA-N

SMILES

CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C

Solubility

Soluble in DMSO, not in water

Synonyms

CNX1351; CNX 1351; CNX-1351.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.